DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE
Overview
Description
DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a thiophene ring substituted with diethyl and trifluoroacetylamino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE typically involves multiple steps. One common method includes the reaction of diethyl thiophene-3,4-dicarboxylate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl groups, leading to the formation of different derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to DIETHYL 2,5-BIS[(2,2,2-TRIFLUOROACETYL)AMINO]-3,4-THIOPHENEDICARBOXYLATE include:
DIETHYL 3-METHYL-5-[(TRIFLUOROACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE: Differing by the position and type of substituents on the thiophene ring.
N,N-DIETHYL-2,2,2-TRIFLUOROACETAMIDE: Lacking the thiophene ring but containing similar trifluoroacetyl groups
Properties
IUPAC Name |
diethyl 2,5-bis[(2,2,2-trifluoroacetyl)amino]thiophene-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O6S/c1-3-27-9(23)5-6(10(24)28-4-2)8(22-12(26)14(18,19)20)29-7(5)21-11(25)13(15,16)17/h3-4H2,1-2H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCALPAAKVBXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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